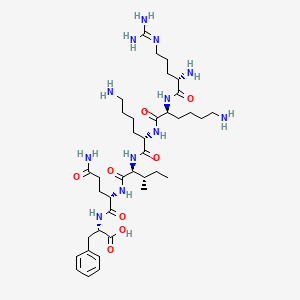![molecular formula C12H24O3Si B14262819 4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal CAS No. 137776-45-5](/img/structure/B14262819.png)
4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal is a chemical compound that features a tert-butyldimethylsilyl (TBS) protecting group attached to an aldehyde functional group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal undergoes various types of chemical reactions, including:
Substitution: The TBS group can be substituted by nucleophiles, and the aldehyde can undergo nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or neutral conditions.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or THF.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal involves its reactivity as an aldehyde and the stability provided by the TBS protecting group. The TBS group protects the hydroxyl functionality during reactions, allowing selective reactions at the aldehyde site. The compound can act as both an aldol donor and acceptor, facilitating the formation of complex molecular architectures .
Comparación Con Compuestos Similares
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with a shorter carbon chain.
tert-Butyl 4-formyl-3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1H-indole-1-carboxylate: Contains an indole ring, making it more complex.
Uniqueness
4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal is unique due to its specific combination of a TBS-protected hydroxyl group and an aldehyde functional group. This combination allows for selective reactions and the formation of complex molecules, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
137776-45-5 |
|---|---|
Fórmula molecular |
C12H24O3Si |
Peso molecular |
244.40 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-5-oxohexanal |
InChI |
InChI=1S/C12H24O3Si/c1-10(14)11(8-7-9-13)15-16(5,6)12(2,3)4/h9,11H,7-8H2,1-6H3 |
Clave InChI |
VTHFICOMBAJDNK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CCC=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


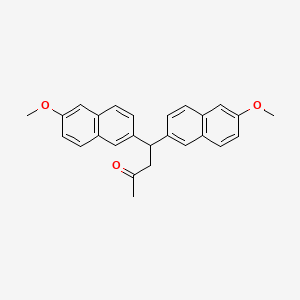

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)

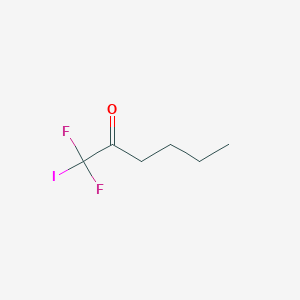
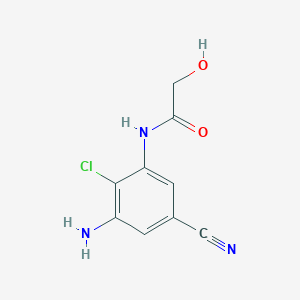
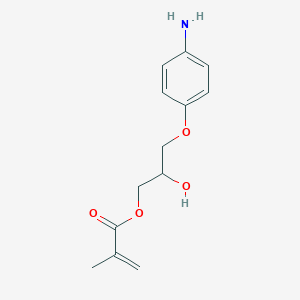
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)
![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
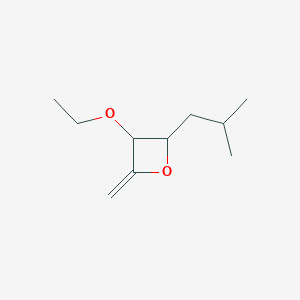
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
